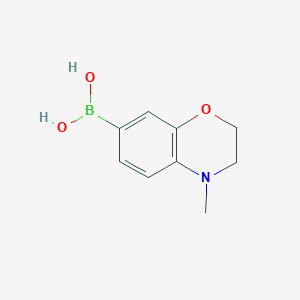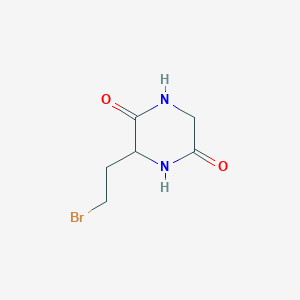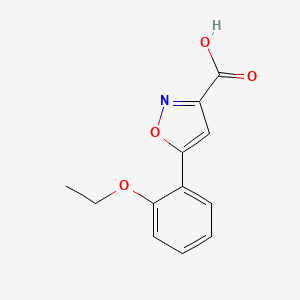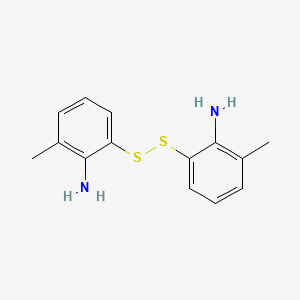
6,6'-Disulfanediylbis(2-methylaniline)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6,6’-Disulfanediylbis(2-methylaniline) involves a reaction with sodium hydrogen sulfide in water at 80℃ for 9 hours . The reaction flask contains 6,6’-dimethyl-2,2’-dithiodiphenamine and NaHS followed by carbon disulfide . After the reaction, the disulfide raw material is completely reacted, cooled to room temperature, and extracted with ethyl acetate . The solvent is then removed under reduced pressure on a rotary evaporator to give the crude product .Applications De Recherche Scientifique
1. Potential HIV-1 Protease Inhibitor
- Research : A novel compound, diethyl 6,6-disulfanediylbis(2-(dichloromethyl)-4-methylpyrimidine-5-carboxylate), was synthesized and evaluated for its potential as an HIV-1 protease inhibitor.
- Methodology : The synthesis involved a multicomponent reaction and molecular docking studies were performed to evaluate its interaction with the HIV-1 Protease 1HSG receptor.
- Findings : The compound exhibited promising characteristics, including nonlinear optical (NLO) properties, which could be significant in the development of new HIV-1 protease inhibitors (Pekparlak et al., 2020).
2. Vibrational Characterization and Pharmaceutical Applications
- Research : The crystal and molecular structures of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) were analyzed, providing insights into its pharmaceutical applications.
- Methodology : X-ray diffraction and quantum chemical DFT analysis were used for structural characterization, and the IR and Raman spectra were measured for vibrational analysis.
- Findings : This research offers crucial data for the development of new pharmaceuticals based on the vibrational characteristics of the compound (Sąsiadek et al., 2016).
3. Electrosynthesis and Polymer Characterization
- Research : The electropolymerization of N-methylaniline and its characterization were investigated in different organic solvents.
- Methodology : Techniques like cyclic voltammetry, mass spectroscopy, and Raman spectroscopy were used.
- Findings : This study contributes to the understanding of poly(N-methylaniline) formation and its potential applications in various fields, such as conducting materials (Wei et al., 2005).
4. Antimicrobial Applications
- Research : Synthesis and characterization of poly(2-aminothiophenol-co-2-methylaniline)/silver nanoparticles were explored for antimicrobial applications.
- Methodology : Various characterization techniques were used to study the structure and antibacterial efficiency of the synthesized materials.
- Findings : The assembly of these polymers on Ag nanoparticles showed enhanced efficiency against sulfate-reducing bacteria, indicating potential applications in antimicrobial fields (Abd El-Salam et al., 2018).
5. Tribological Behaviors in Engineering Applications
- Research : The tribological behaviors of disulfide-type triazine derivatives were investigated as additives in biodegradable lithium grease.
- Methodology : Four-ball tester and other analytical techniques were used to evaluate their properties.
- Findings : These derivatives demonstrated excellent anti-wear and extreme-pressure capacities, highlighting their potential use in engineering applications (Jiang et al., 2013).
6. Wastewater Treatment
- Research : Chitosan–graft–poly(2-methylaniline) was studied for its effectiveness in cleaning wastewater from total coliform.
- Methodology : FTIR, TGA, XRD, and SEM techniques were employed for material characterization.
- Findings : The material showed high efficiency in removing coliform from wastewater, making it a promising candidate for environmental applications (Abd El-Salam et al., 2018).
Propriétés
IUPAC Name |
2-[(2-amino-3-methylphenyl)disulfanyl]-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-9-5-3-7-11(13(9)15)17-18-12-8-4-6-10(2)14(12)16/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJCQIDMAFODQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SSC2=CC=CC(=C2N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678900 | |
| Record name | 2,2'-Disulfanediylbis(6-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Disulfanediylbis(2-methylaniline) | |
CAS RN |
86749-03-3 | |
| Record name | 2,2'-Disulfanediylbis(6-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



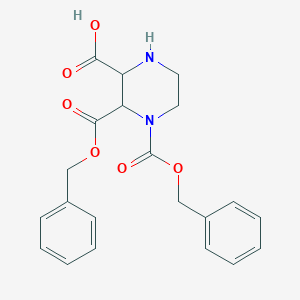
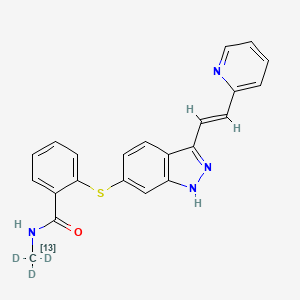
![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
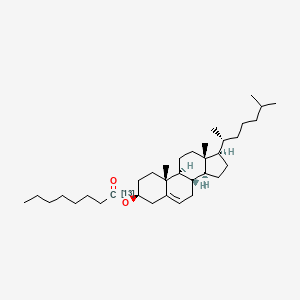
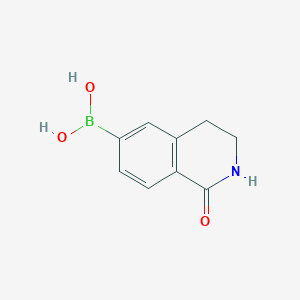
![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)
![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)
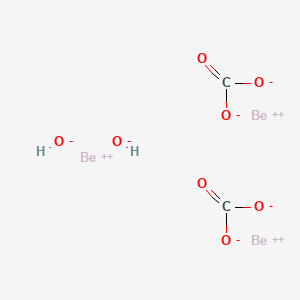

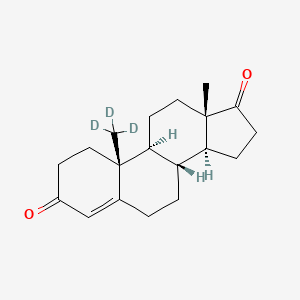
![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)
